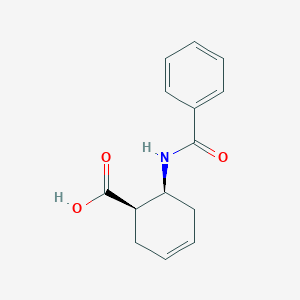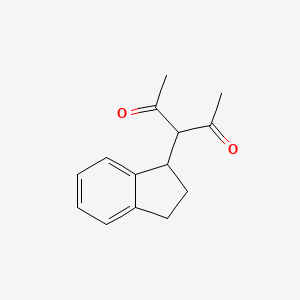
3-(Indan-1-yl)-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Indan-1-yl)-2,4-pentanedione is an organic compound that features an indane moiety fused with a pentanedione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Indan-1-yl)-2,4-pentanedione typically involves the cyclization of substituted phenylsuccinic acids. One common method includes the reaction of phenylsuccinic acid with thionyl chloride to form an acyl chloride intermediate, which is then cyclized using aluminum chloride as a catalyst . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and high-yielding synthetic routes. The use of non-toxic solvents and catalysts, such as methylene dichloride and aluminum chloride, is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Indan-1-yl)-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Indan-1-yl)-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-(Indan-1-yl)-2,4-pentanedione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indane structure but lacks the pentanedione moiety.
Indole derivatives: Contain a similar aromatic structure but differ in their biological activities and applications.
Uniqueness
3-(Indan-1-yl)-2,4-pentanedione is unique due to its combined indane and pentanedione structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1H-inden-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-9(15)14(10(2)16)13-8-7-11-5-3-4-6-12(11)13/h3-6,13-14H,7-8H2,1-2H3 |
Clé InChI |
PYFCRFIRBFGNCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCC2=CC=CC=C12)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



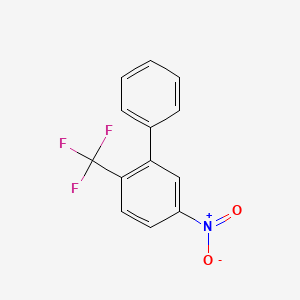
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

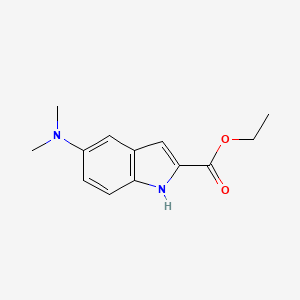
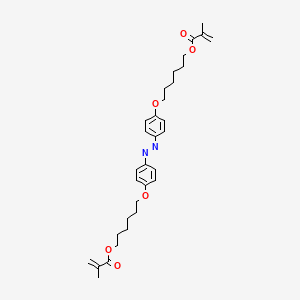
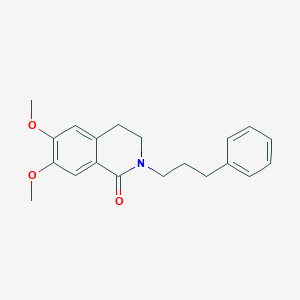
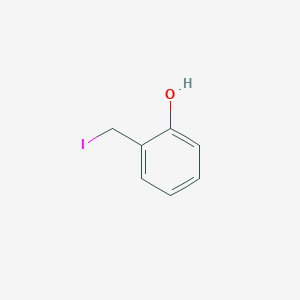
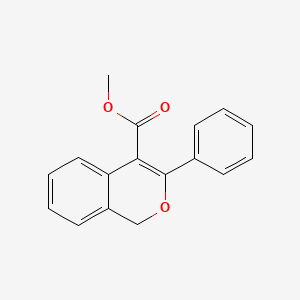
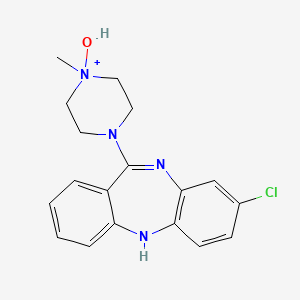


![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
